molecular formula C9H11NO4 B1363416 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid CAS No. 329710-17-0

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid

Cat. No. B1363416
CAS RN: 329710-17-0
M. Wt: 197.19 g/mol
InChI Key: ZQZSVDYJAWBJAQ-UHFFFAOYSA-N
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Description

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is a compound that belongs to the class of organic compounds known as furanoid fatty acids . It has a molecular formula of C9H11NO4 and a molecular weight of 197.19 .


Molecular Structure Analysis

The molecular structure of 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid is characterized by a furan ring attached to a carbonyl group and an amino-propionic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and an oxygen .

Scientific Research Applications

Proteomics Research

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid: is utilized in proteomics research due to its role in protein characterization and identification . This compound can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry to determine their structure and function.

Neurological Regeneration

This compound has been studied for its potential to promote functional regeneration of the recurrent laryngeal nerve (RLN) by suppressing sensory nerve regeneration . This is crucial for treating RLN injuries that can cause hoarseness and dysphagia due to impaired vocal fold movement.

Nematicide Application

Derivatives of furan compounds, like 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid , have been explored as nematicides. They are used to control nematode pests in agriculture, offering an alternative to traditional chemicals like methyl bromide and carbamates .

properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-6-2-3-7(14-6)9(13)10-5-4-8(11)12/h2-3H,4-5H2,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSVDYJAWBJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356696
Record name SBB027529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid

CAS RN

329710-17-0
Record name SBB027529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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